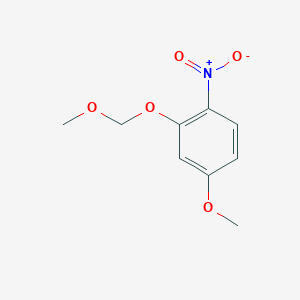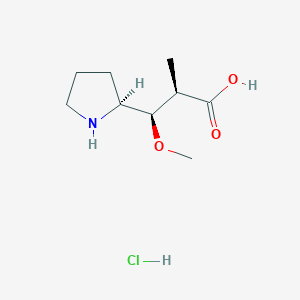
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H9NO5 It is a derivative of nitrobenzene, characterized by the presence of methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene typically involves the nitration of methoxy-substituted benzene derivatives. One common method is the nitration of 2-methoxymethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: 2-Methoxymethoxy-4-aminobenzene.
Oxidation: 2-Methoxymethoxy-4-benzoquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but with an amino group instead of a methoxymethoxy group.
2-Methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a methoxymethoxy group.
2-Methoxy-4-nitrobenzaldehyde: Features an aldehyde group in place of the methoxymethoxy group.
Uniqueness
4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
56536-69-7 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-methoxy-2-(methoxymethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
ZITBPAKRNLWXFW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropanecarboxylate](/img/structure/B8769833.png)

![2-Methyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8769857.png)
![Ethanone, 1-[7-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8769867.png)





![5,6-Dihydrocyclobuta[f][1,3]benzodioxole-5-carbonitrile](/img/structure/B8769914.png)
![7-(Iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8769921.png)
![1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-OL](/img/structure/B8769928.png)

